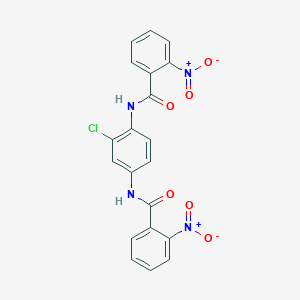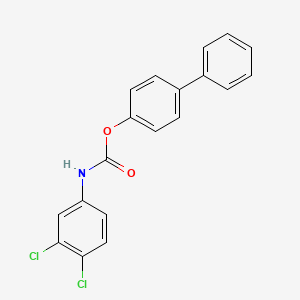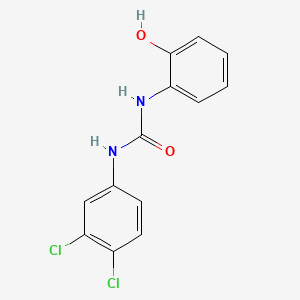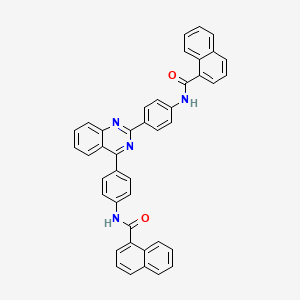
N,N'-(2-chloro-1,4-phenylene)bis(2-nitrobenzamide)
描述
N,N'-(2-chloro-1,4-phenylene)bis(2-nitrobenzamide), also known as CBPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CBPA is a nitroaromatic compound that has been synthesized through different methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The mechanism of action of N,N'-(2-chloro-1,4-phenylene)bis(2-nitrobenzamide) is not fully understood, but it is believed to involve the formation of reactive intermediates that covalently bind to target proteins, enzymes, and DNA. N,N'-(2-chloro-1,4-phenylene)bis(2-nitrobenzamide) has been shown to inhibit the activity of enzymes by binding to the active site and disrupting the catalytic function. N,N'-(2-chloro-1,4-phenylene)bis(2-nitrobenzamide) has also been shown to induce DNA damage and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N,N'-(2-chloro-1,4-phenylene)bis(2-nitrobenzamide) has been shown to have various biochemical and physiological effects, including inhibition of enzyme activity, induction of DNA damage and apoptosis, and modulation of cellular signaling pathways. N,N'-(2-chloro-1,4-phenylene)bis(2-nitrobenzamide) has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines and chemokines. In addition, N,N'-(2-chloro-1,4-phenylene)bis(2-nitrobenzamide) has been shown to have neuroprotective properties, protecting neurons from oxidative stress and apoptosis.
实验室实验的优点和局限性
N,N'-(2-chloro-1,4-phenylene)bis(2-nitrobenzamide) has several advantages for lab experiments, including its high stability, solubility, and specificity for target enzymes and proteins. N,N'-(2-chloro-1,4-phenylene)bis(2-nitrobenzamide) can also be easily synthesized through different methods. However, N,N'-(2-chloro-1,4-phenylene)bis(2-nitrobenzamide) has some limitations, including its potential toxicity and the need for careful optimization of reaction conditions to achieve high yields and purity.
未来方向
N,N'-(2-chloro-1,4-phenylene)bis(2-nitrobenzamide) has several potential future directions, including its use as a therapeutic agent for the treatment of cancer, neurodegenerative diseases, and inflammation. N,N'-(2-chloro-1,4-phenylene)bis(2-nitrobenzamide) can also be used as a probe for the detection of nitroreductase activity in living cells. In addition, N,N'-(2-chloro-1,4-phenylene)bis(2-nitrobenzamide) can be modified to improve its selectivity, stability, and efficacy. Further research is needed to fully understand the mechanism of action of N,N'-(2-chloro-1,4-phenylene)bis(2-nitrobenzamide) and its potential applications in various scientific fields.
Conclusion:
In conclusion, N,N'-(2-chloro-1,4-phenylene)bis(2-nitrobenzamide) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. N,N'-(2-chloro-1,4-phenylene)bis(2-nitrobenzamide) can be synthesized through different methods, and its mechanism of action and physiological effects have been studied extensively. N,N'-(2-chloro-1,4-phenylene)bis(2-nitrobenzamide) has several advantages for lab experiments, but it also has some limitations. N,N'-(2-chloro-1,4-phenylene)bis(2-nitrobenzamide) has several potential future directions, and further research is needed to fully understand its potential applications in various scientific fields.
科学研究应用
N,N'-(2-chloro-1,4-phenylene)bis(2-nitrobenzamide) has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and environmental science. N,N'-(2-chloro-1,4-phenylene)bis(2-nitrobenzamide) has been shown to inhibit the activity of various enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. N,N'-(2-chloro-1,4-phenylene)bis(2-nitrobenzamide) has also been shown to have anticancer properties, inhibiting the growth of various cancer cell lines. In addition, N,N'-(2-chloro-1,4-phenylene)bis(2-nitrobenzamide) has been used as a fluorescent probe for the detection of nitroreductase activity in living cells.
属性
IUPAC Name |
N-[3-chloro-4-[(2-nitrobenzoyl)amino]phenyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN4O6/c21-15-11-12(22-19(26)13-5-1-3-7-17(13)24(28)29)9-10-16(15)23-20(27)14-6-2-4-8-18(14)25(30)31/h1-11H,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXLMQWOSYCAPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-chloro-4-[(2-nitrobenzoyl)amino]phenyl]-2-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N',N'''-(4-methyl-1,3-phenylene)bis[N-(2-cyanophenyl)urea]](/img/structure/B3825598.png)
![7-(4-isopropylbenzyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B3825600.png)
![N,N'-bis(2-pyridinylmethylene)dibenzo[b,d]thiophene-3,7-diamine 5,5-dioxide](/img/structure/B3825609.png)
![4-{4-[6-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-1H,3'H-2,5'-bibenzimidazol-2'-yl]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3825614.png)
![N,N'-[1,4-phenylenebis(1H-benzimidazole-2,6-diyl)]bis(2-phenylacetamide)](/img/structure/B3825617.png)
![2-phenyl-N-(4-{6-[(phenylacetyl)amino]-1H,3'H-2,5'-bibenzimidazol-2'-yl}phenyl)acetamide](/img/structure/B3825621.png)
![N,N'-[1,4-phenylenebis(4,2-quinazolinediyl-4,1-phenylene)]bis(2-phenylacetamide)](/img/structure/B3825633.png)
![N,N'-1,3-phenylenebis{3,5-bis[(phenylacetyl)amino]benzamide}](/img/structure/B3825637.png)
![4,4'-(5,5-dioxidodibenzo[b,d]thiene-2,8-diyl)bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B3825638.png)
![N-{4-[({2,6-dibromo-4-[5,7-dibromo-6-({4-[(2-nitrobenzoyl)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}amino)carbonyl]phenyl}-2-nitrobenzamide](/img/structure/B3825682.png)
![N,N'-(5,5-dioxidodibenzo[b,d]thiene-3,7-diyl)di(1-naphthamide)](/img/structure/B3825690.png)
